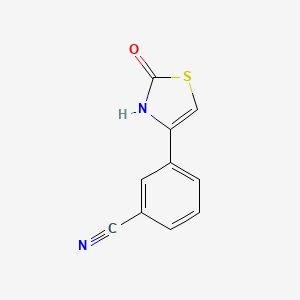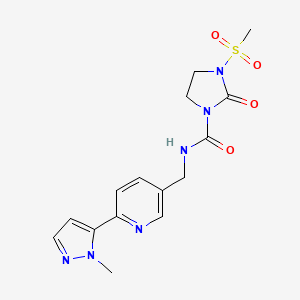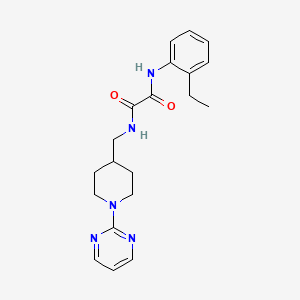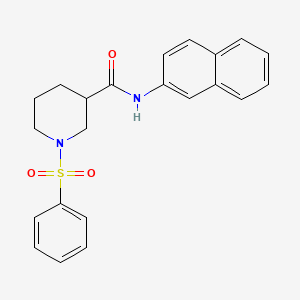
3-(Methylthio)-4-nitrophenol
Overview
Description
3-(Methylthio)-4-nitrophenol, also known as Methylthionin chloride or Methyl violet 2B, is a cationic dye that has been widely used in the textile industry. It is also used as a biological stain and as a reagent in analytical chemistry. However, due to its toxicity and potential environmental hazards, there has been an increasing interest in finding alternative synthesis methods and exploring its scientific research applications.
Scientific Research Applications
Nematicidal Activity
The compound has been found to exhibit high nematicidal activity against the root knot nematode Meloidogyne incognita . It was found that 3-(methylthio)propionic acid, a related compound, exhibited the highest direct contact nematicidal activity against M. incognita, with an LC50 value of 6.27 μg/mL at 24 h . This suggests that 3-(Methylthio)-4-nitrophenol could potentially be used in the development of biocontrol strategies for managing root knot nematodes.
Flavoring Substance
3-(Methylthio)-4-nitrophenol is widely used as a flavoring substance and an essential aroma ingredient in many foods . It is naturally present in apples, tomatoes, and other foods . The compound is also used in the production of Baijiu, a type of Chinese liquor .
Organic Synthesis
The compound is used as an intermediate in organic synthesis . It has wide applications in organic synthesis as solvents as well as reagents .
Production of 3-Methylthio-1-propanol
3-(Methylthio)-4-nitrophenol can be used in the production of 3-Methylthio-1-propanol , a sulfur-containing higher alcohol that is a crucial aroma component of many foods and beverages, such as soy sauce, cheese, Baijiu, beer, and wine .
Biocontrol Strategies
Given that traditional chemical fumigant nematicides are harmful to non-target organisms and the environment, the development of biocontrol strategies has attracted significant attention in recent years . 3-(Methylthio)-4-nitrophenol could potentially be used in these strategies due to its nematicidal activity .
Aroma Production
The compound can also be used in the production of a variety of flavor compounds that are important for many foods . This strain thus has the potential to increase the abundance of 3-Met in some fermented foods and enhance their aroma profiles .
properties
IUPAC Name |
3-methylsulfanyl-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHRYQFYCWBISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2423360.png)

![2-(2-fluorophenoxy)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2423362.png)

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2423366.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2423368.png)
![N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide](/img/structure/B2423369.png)
![(E)-2-(N-methylmethylsulfonamido)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2423372.png)


